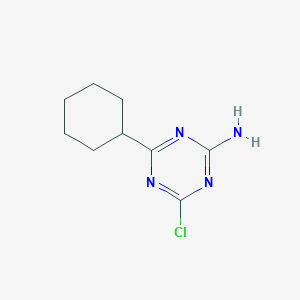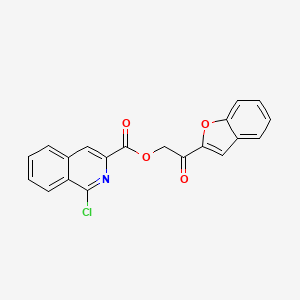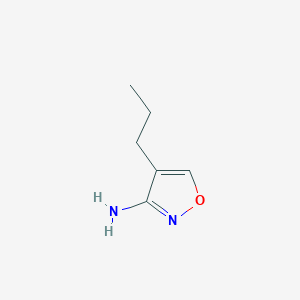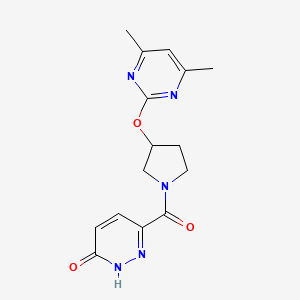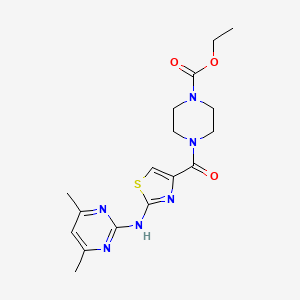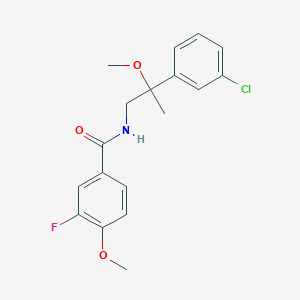
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide, commonly known as LSN 3213128, is a chemical compound that has been recently developed as a potential drug candidate for the treatment of various diseases. This compound belongs to the class of benzamides, which are known to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research on compounds with structural similarities to "N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide" includes the development of catalysts for alcohol oxidation. For instance, derivatives of N-isopropyliodobenzamides have been evaluated for their reactivity in the oxidation of benzhydrol to benzophenone, highlighting the role of substituent effects on catalytic efficiency and environmental benignity (Yakura et al., 2018).
Pharmacology and Receptor Studies
In pharmacological research, derivatives similar to the compound of interest have been utilized as probes for studying receptor densities, such as dopamine D(4) receptors in the rat striatum. This approach allows for direct determination of receptor densities, offering a foundation for understanding receptor distribution and function (Colabufo et al., 2001).
Corrosion Inhibition
Methoxy-substituted benzamidine derivatives have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies provide valuable information on the potential applications of such compounds in protecting metals from corrosion, emphasizing the importance of molecular structure on inhibition efficiency (Fouda et al., 2020).
Biochemical Studies
Biochemical applications include the study of O-demethylase activity in bacteria, with research showing that compounds with methoxy groups, including fluoroanisoles, can be substrates for enzymes involved in O-demethylase activity. This research provides insights into microbial metabolism and potential applications in bioremediation or biochemical synthesis (Stupperich et al., 1996).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies focus on the detection and analysis of environmental phenols, including those structurally related to "this compound." These analyses are crucial for understanding human exposure to various environmental contaminants and assessing their potential risks (Ye et al., 2008).
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other indole derivatives, it may bind to its targets and modulate their activity .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Its predicted properties include a boiling point of 4232±450 °C and a density of 1273±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As an indole derivative, it may have a broad spectrum of biological activities , but specific effects depend on its exact targets and mode of action.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-18(24-3,13-5-4-6-14(19)10-13)11-21-17(22)12-7-8-16(23-2)15(20)9-12/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVIPKYEZCFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

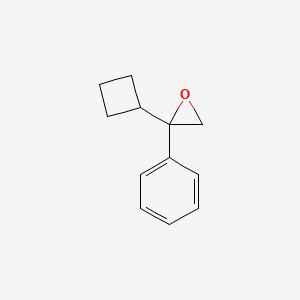
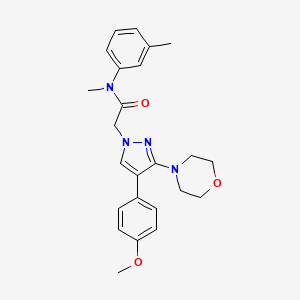
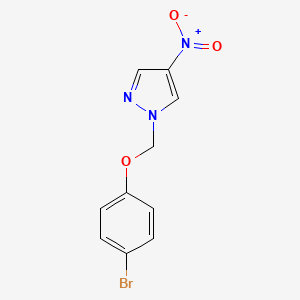
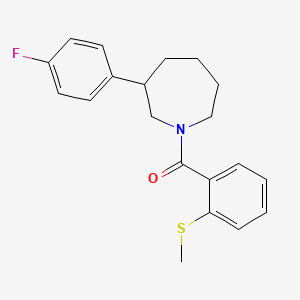
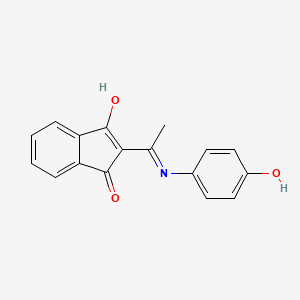
![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)
![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
